molecular formula C12H12Cl2N2 B15161046 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 748110-64-7

1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B15161046
CAS No.: 748110-64-7
M. Wt: 255.14 g/mol
InChI Key: BLCNUFFPLXLZGM-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The specific structure of this compound includes a dichloromethyl group attached to the beta-carboline core, which may influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be achieved through various synthetic routes. One common method involves the reaction of 1,2,4-triazines with 1,2-dehydrobenzene in the presence of a catalyst. This aza-Diels–Alder reaction yields the desired product in moderate to good yields . Another approach involves the direct introduction of the dichloromethyl group into the beta-carboline core using reagents such as dichloroketene in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted beta-carbolines.

    Substitution: Formation of various substituted beta-carbolines depending on the nucleophile used.

Scientific Research Applications

1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its psychoactive effects and potential therapeutic applications in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The dichloromethyl group may enhance the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial, anticancer, or psychoactive effects .

Comparison with Similar Compounds

Uniqueness: 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific structure, which combines the beta-carboline core with a dichloromethyl group. This combination may result in distinct chemical reactivity and biological activity compared to other beta-carbolines or chlorinated compounds.

Properties

CAS No.

748110-64-7

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

IUPAC Name

1-(dichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H12Cl2N2/c13-12(14)11-10-8(5-6-15-11)7-3-1-2-4-9(7)16-10/h1-4,11-12,15-16H,5-6H2

InChI Key

BLCNUFFPLXLZGM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)Cl

Origin of Product

United States

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